(2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-methylphenyl group and a 4-nitrophenyl group on either side of the propenone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow processes and more efficient purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (2E)-1-(4-methylphenyl)-3-(4-aminophenyl)prop-2-en-1-one.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents are introduced onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: (2E)-1-(4-methylphenyl)-3-(4-aminophenyl)prop-2-en-1-one.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its potential anticancer activity could involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(4-methylphenyl)-3-(4-aminophenyl)prop-2-en-1-one: A reduced derivative with an amino group instead of a nitro group.
(2E)-1-(4-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: A derivative with a hydroxy group on the phenyl ring.
(2E)-1-(4-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one: A derivative with a chloro group on the phenyl ring.
Uniqueness
(2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one is unique due to the presence of both a 4-methylphenyl group and a 4-nitrophenyl group, which impart distinct chemical and biological properties. The nitro group, in particular, can undergo various transformations, making this compound a versatile intermediate in organic synthesis.
Biological Activity
(2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising two aromatic rings connected by an α,β-unsaturated carbonyl system. The presence of both a 4-methylphenyl group and a 4-nitrophenyl group contributes to its biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C16H13NO3
- Molecular Weight : 267.28 g/mol
- CAS Number : 102692-40-0
- IUPAC Name : this compound
Synthesis
The compound is typically synthesized through the Claisen-Schmidt condensation reaction between 4-methylbenzaldehyde and 4-nitroacetophenone in the presence of a base like sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures, followed by purification through recrystallization .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing potential as an antibacterial agent. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells and inhibit cell proliferation. Specifically, it was found to enhance caspase-3 activity in breast cancer MDA-MB-231 cells, indicating its potential as a therapeutic agent against breast cancer .
The biological effects of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation.
- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells.
- Microtubule Destabilization : Similar compounds have been shown to destabilize microtubules, which is critical for cell division .
Comparative Analysis with Similar Compounds
A comparison with other chalcones reveals that variations in substituents significantly affect their biological activities. For example:
Compound Name | Substituent | Biological Activity |
---|---|---|
This compound | 4-Nitrophenyl | Antimicrobial, Anticancer |
(2E)-1-(4-methylphenyl)-3-(4-amino phenyl)prop-2-en-1-one | 4-Aminophenyl | Moderate Anticancer |
(2E)-1-(4-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 4-Hydroxyphenyl | Antioxidant |
Case Studies
In a notable study, the compound was tested for its effect on various cancer cell lines. Results indicated that at concentrations as low as 10 μM, significant reductions in cell viability were observed, coupled with morphological changes consistent with apoptosis. This highlights its potential for further development as an anticancer agent .
Properties
CAS No. |
102692-40-0 |
---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13NO3/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(10-5-13)17(19)20/h2-11H,1H3 |
InChI Key |
VFNVMOXZNIOBKS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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